molecular formula C17H16FNO B14802380 (2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B14802380
M. Wt: 269.31 g/mol
InChI Key: KDIHETJHSKHNNE-UXBLZVDNSA-N
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Description

(2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,4-dimethylphenyl group and a 4-fluorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the reaction of 3,4-dimethylphenylamine with 4-fluorocinnamic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger quantities of reactants. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,4-dimethylphenyl)-3-(4-chlorophenyl)prop-2-enamide
  • (2E)-N-(3,4-dimethylphenyl)-3-(4-bromophenyl)prop-2-enamide
  • (2E)-N-(3,4-dimethylphenyl)-3-(4-methylphenyl)prop-2-enamide

Uniqueness

(2E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

(E)-N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C17H16FNO/c1-12-3-9-16(11-13(12)2)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+

InChI Key

KDIHETJHSKHNNE-UXBLZVDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)C

Origin of Product

United States

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